5-(2-NITROPHENYL)-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),5-TRIEN-3-ONE
Overview
Description
5-(2-Nitrophenyl)-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-nitrophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common method includes the use of ring-opening metathesis polymerization (ROMP) of ester-functionalized tricyclo monomers . The reaction conditions often involve the use of Grubbs catalysts (first- and third-generation) and proceed in a living fashion, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.
Scientific Research Applications
5-(2-Nitrophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(2-nitrophenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the tricyclic structure provides stability and rigidity to the molecule. These properties enable the compound to interact with various biological targets, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),5-trien-3-one
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
Uniqueness
5-(2-Nitrophenyl)-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7),5-trien-3-one is unique due to its specific nitrophenyl substitution and the presence of sulfur and nitrogen atoms in its tricyclic structure
Properties
IUPAC Name |
2-(2-nitrophenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15-13-10-6-2-4-8-12(10)23-16(13)18-14(17-15)9-5-1-3-7-11(9)19(21)22/h1,3,5,7H,2,4,6,8H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBULGVDKPTYDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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